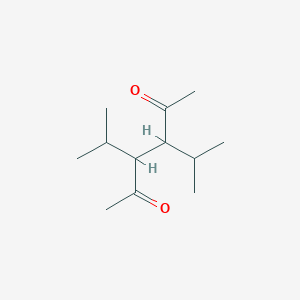

3,4-Diisopropyl-2,5-hexanedione

Description

Contextualization within Diketone Chemistry and its Broader Significance in Organic Synthesis

Diketones are broadly classified based on the relative positions of their two carbonyl groups, with 1,2-, 1,3-, and 1,4-diketones being the most common. 3,4-Diisopropyl-2,5-hexanedione falls into the category of a γ-diketone or 1,4-diketone, as its carbonyl groups are separated by two carbon atoms. This structural motif is of paramount importance in organic synthesis, primarily due to its ability to serve as a precursor for the synthesis of five-membered heterocyclic compounds. wikipedia.org

The most notable reaction of 1,4-diketones is the Paal-Knorr synthesis, a method that has been employed for over a century to generate furans, pyrroles, and thiophenes. wikipedia.org This acid-catalyzed cyclization reaction is a cornerstone of heterocyclic chemistry, providing a versatile route to these important structural motifs which are prevalent in natural products, pharmaceuticals, and materials science. researchgate.net The general mechanism involves the intramolecular nucleophilic attack of an enol or enamine intermediate on the second carbonyl group, followed by dehydration to form the aromatic heterocycle. wikipedia.orgorganic-chemistry.org

The utility of diketones extends beyond the Paal-Knorr synthesis. They are valuable intermediates in a variety of other organic transformations, including aldol (B89426) condensations, Michael additions, and various cyclization reactions to form carbocyclic and heterocyclic systems. mdpi.com The presence of two carbonyl groups provides multiple sites for chemical modification, allowing for the construction of complex molecular architectures. The reactivity and versatility of diketones underscore their broad significance as fundamental building blocks in the toolkit of synthetic organic chemists.

Historical Overview of Research on this compound and Related Hexanediones

The foundational work on the cyclization of 1,4-diketones dates back to 1884, with the independent reports by German chemists Carl Paal and Ludwig Knorr on the synthesis of furans from these precursors. wikipedia.org This seminal discovery laid the groundwork for what would become a fundamental reaction in organic chemistry. For many years, the mechanism of the Paal-Knorr synthesis was a subject of discussion until more detailed mechanistic studies were conducted in the latter half of the 20th century.

A significant advancement in understanding the nuances of this reaction came from the work of V. Amarnath and his colleagues in the 1990s. Their research on the cyclization of substituted 2,5-hexanediones, such as the meso- and d,l-diastereomers of 3,4-diethyl-2,5-hexanedione, revealed that the rate of reaction was dependent on the stereochemistry of the starting diketone. wikipedia.orgorganic-chemistry.org This observation was crucial as it ruled out a simple mechanism involving a rapidly formed common enol intermediate. wikipedia.org

It is within this context of studying substituted hexanediones that the unique properties of this compound become apparent. Research has shown that the presence of the two bulky isopropyl groups at the 3 and 4 positions considerably reduces the rate of its cyclization. acs.org This steric hindrance impedes the necessary conformational arrangement for the intramolecular reaction to occur efficiently, a key insight into the interplay of steric and electronic effects in chemical reactions.

While the parent compound, 2,5-hexanedione (B30556), has been extensively studied, particularly for its neurotoxicity, research on its substituted analogues like 3,4-dimethyl-2,5-hexanedione has provided further understanding of structure-activity relationships. wikipedia.org For instance, studies have shown that dimethyl substitution can accelerate pyrrole (B145914) formation and subsequent protein crosslinking, a process implicated in neurotoxicity. nih.gov These investigations into related hexanediones provide a valuable comparative framework for appreciating the specific chemical behavior of this compound.

Current Research Landscape and Emerging Academic Interest in this compound

The current research landscape in diketone chemistry is vibrant and continues to expand. While classical reactions like the Paal-Knorr synthesis remain relevant, contemporary research focuses on developing novel synthetic methodologies, exploring new catalytic systems, and applying diketones in the synthesis of complex and functional molecules. researchgate.netmdpi.com There is a growing interest in the development of more efficient and environmentally benign methods for the synthesis of diketones and their derivatives. nih.gov

A significant area of emerging interest is the study of sterically hindered diketones. ulisboa.ptulisboa.pt These molecules, like this compound, offer unique opportunities to investigate the limits of reactivity and to develop highly selective transformations. The steric bulk can be exploited to control the regioselectivity of reactions, allowing for the functionalization of specific positions within the molecule that would otherwise be difficult to access. rsc.orgnih.gov For example, recent studies have explored the regioselective halogenation of β-diketones at the γ-position by utilizing their BF2 complexes, highlighting the intricate control that can be achieved. acs.org

Furthermore, the development of advanced catalytic systems, including organocatalysts and metal-based catalysts, has opened new avenues for the transformation of diketones. ulisboa.ptnih.gov These catalysts can enable reactions to proceed under milder conditions and with higher selectivity, making the synthesis of complex molecules more efficient. While specific recent studies focusing exclusively on this compound are not abundant, the broader trends in diketone chemistry suggest that this and other sterically hindered diketones will continue to be valuable probes for understanding reaction mechanisms and for the development of new synthetic strategies. The unique steric environment of this compound makes it a compelling candidate for future investigations into stereoselective and regioselective catalysis.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,4-di(propan-2-yl)hexane-2,5-dione | nih.gov |

| Molecular Formula | C₁₂H₂₂O₂ | nih.gov |

| Molecular Weight | 198.30 g/mol | nih.gov |

| CAS Number | 100250-29-1 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

100250-29-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

3,4-di(propan-2-yl)hexane-2,5-dione |

InChI |

InChI=1S/C12H22O2/c1-7(2)11(9(5)13)12(8(3)4)10(6)14/h7-8,11-12H,1-6H3 |

InChI Key |

YNJBURGZLQLQNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C(C)C)C(=O)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diisopropyl 2,5 Hexanedione

Green Chemistry Principles in 3,4-Diisopropyl-2,5-hexanedione Production

The production of complex molecules like this compound presents an opportunity to implement green chemistry principles from the initial stages of process development. mun.canih.gov The core tenets of green chemistry, such as waste prevention, maximizing atom economy, and utilizing safer solvents, provide a framework for creating more sustainable synthetic pathways. mun.cacolab.ws

The choice of solvent is a critical factor in the environmental impact of a chemical process, often constituting the largest portion of waste generated. pnas.org Traditional organic solvents are frequently volatile, flammable, and toxic, prompting the search for greener alternatives. nih.govresearchgate.net For the synthesis of this compound, several classes of environmentally benign solvents could be considered.

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. pnas.org While the hydrophobic nature of the reactants for synthesizing a sterically hindered diketone might suggest low solubility, techniques such as the use of phase-transfer catalysts or performing reactions "on-water" could be explored. pnas.org Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer another promising alternative. nih.govpnas.org scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure, allowing for easier product separation. pnas.org

Bio-based solvents, derived from renewable resources, are also gaining traction. pnas.org For instance, cyclopentyl methyl ether (CPME) is emerging as a greener alternative to traditional ether solvents, boasting a higher boiling point, lower peroxide formation, and greater stability under acidic and basic conditions. rsc.org The table below compares the properties of some conventional and green solvents relevant to organic synthesis.

| Solvent | Boiling Point (°C) | Density (g/mL) | Hazards | Environmental Notes |

| Conventional Solvents | ||||

| Dichloromethane | 39.6 | 1.33 | Suspected carcinogen, volatile | Halogenated solvent, persistent |

| Toluene | 110.6 | 0.87 | Flammable, toxic | Volatile Organic Compound (VOC) |

| Tetrahydrofuran (THF) | 66 | 0.89 | Flammable, peroxide-former | VOC |

| Green Solvents | ||||

| Water | 100 | 1.00 | Non-toxic | Benign |

| Supercritical CO₂ | 31.1 (critical temp) | Variable | Asphyxiant in high conc. | Recyclable, non-toxic |

| Cyclopentyl methyl ether (CPME) | 106 | 0.92 | Flammable | Biodegradable, less hazardous |

This table presents a selection of solvents and their general properties. Specific reaction conditions may influence their suitability.

Solvent-free, or solid-state, reactions represent the ultimate green approach, eliminating solvent waste entirely. ias.ac.in Such reactions, often facilitated by grinding or heating the reactants together, can lead to higher efficiency and simpler purification. ias.ac.in A potential solvent-free approach to synthesizing this compound could involve the direct reaction of appropriate precursors in the solid state, possibly with catalytic assistance.

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. libretexts.orgjocpr.comprimescholars.com A high atom economy indicates that a smaller amount of waste is generated in the form of byproducts. primescholars.com

A plausible, though not explicitly documented, synthetic route for this compound could involve the reductive coupling of isobutyryl chloride. This reaction would theoretically have a high atom economy. For instance:

2 (CH₃)₂CHCOCl + 2 M → (CH₃)₂CHCO-COCH(CH₃)₂ + 2 MCl (Where M is a suitable reducing agent, such as a metal)

In this idealized reaction, all the atoms from the isobutyryl chloride could potentially be incorporated into the final product, with the metal chloride being the only byproduct.

However, reaction efficiency, or yield, is also a critical factor. A reaction with high atom economy but a low yield is still not truly efficient. For sterically hindered ketones, reaction rates can be slower, and side reactions may become more prevalent, leading to lower yields. researchgate.netnih.gov For example, the presence of two isopropyl groups in this compound has been noted to significantly reduce the rate of subsequent cyclization reactions. molaid.com

The following table provides a hypothetical comparison of atom economies for different synthetic approaches to a generic diketone, illustrating the importance of reaction design.

| Reaction Type | Generic Equation | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |

| Reductive Coupling | 2 R-COCl + 2 M → R-CO-CO-R + 2 MCl | R-CO-CO-R | MCl | High (depends on M) |

| Claisen Condensation | 2 R-COOR' + Base → R-CO-CH(R)-COOR' + R'OH | R-CO-CH₂-CO-R | R'OH, H₂O | Moderate |

| Oxidation of a diol | R-CH(OH)-CH(OH)-R + [O] → R-CO-CO-R + H₂O | R-CO-CO-R | H₂O | High |

This table is illustrative and the actual atom economy will depend on the specific reactants and stoichiometry.

Spectroscopic Characterization and Structural Elucidation of 3,4 Diisopropyl 2,5 Hexanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 3,4-diisopropyl-2,5-hexanedione. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides valuable information about the different types of protons and their neighboring environments within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the methyl (CH₃) and methine (CH) protons of the isopropyl groups, the methine protons at the 3- and 4-positions, and the methyl protons of the acetyl groups.

A representative ¹H NMR spectrum would be expected to show a doublet for the methyl protons of the isopropyl groups due to coupling with the adjacent methine proton. The methine proton of the isopropyl group would, in turn, appear as a multiplet. The protons at the stereogenic centers (C3 and C4) would likely present as complex multiplets due to coupling with each other and with the adjacent isopropyl methine protons. The methyl protons of the acetyl groups (at C1 and C6) would appear as a singlet, as they lack adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl (CH₃) | ~2.1 | Singlet |

| Isopropyl (CH₃) | ~0.9 - 1.1 | Doublet |

| Isopropyl (CH) | ~2.0 - 2.5 | Multiplet |

| Backbone (CH) | ~2.8 - 3.2 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show a signal for the carbonyl carbons (C=O) in the downfield region, typically around 200-215 ppm. The signals for the methine carbons of the backbone and the isopropyl groups would appear in the intermediate region, while the methyl carbons of the isopropyl and acetyl groups would be found in the upfield region.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~212 |

| Backbone (CH) | ~55 |

| Isopropyl (CH) | ~30 |

| Acetyl (CH₃) | ~28 |

| Isopropyl (CH₃) | ~20 |

Data obtained from publicly available spectral databases. The values are approximate and can be influenced by experimental conditions. nih.gov

Due to the presence of two stereocenters at the C3 and C4 positions, this compound can exist as a pair of diastereomers: (3R,4R)/(3S,4S) (the meso compound) and (3R,4S)/(3S,4R) (the chiral racemate). Distinguishing between these stereoisomers requires the application of advanced NMR techniques.

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry. NOESY identifies protons that are close in space. For the meso isomer, NOE correlations would be expected between the protons on C3 and C4. In contrast, for the racemic mixture, these correlations might be different or absent depending on the most stable conformation.

Other 2D NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning the proton and carbon signals, respectively, by revealing scalar coupling networks between protons (COSY) and direct one-bond correlations between protons and the carbons they are attached to (HSQC). Heteronuclear Multiple Bond Correlation (HMBC) can further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds away. These advanced methods, while not always reported in basic characterizations, are essential for a complete structural and stereochemical assignment of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy of this compound is dominated by the strong absorption band of the carbonyl (C=O) stretching vibration. nih.gov This intense peak is typically observed in the region of 1700-1725 cm⁻¹. The presence of two carbonyl groups can sometimes lead to a splitting of this band or a broadening, depending on the symmetry of the molecule and the coupling between the two C=O oscillators.

Other characteristic absorptions include those for the C-H stretching vibrations of the alkyl groups (isopropyl and acetyl) in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the methyl and methine groups are expected in the 1350-1470 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Carbonyl) | ~1710 | Strong, Sharp |

| C-H (Alkyl) | ~2870-2970 | Medium to Strong |

| C-H (Bending) | ~1365-1465 | Variable |

Source: Spectral data available from public databases. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the C=O stretch is also a prominent feature in the Raman spectrum, the non-polar C-C bonds of the carbon skeleton often show strong Raman signals. This makes Raman spectroscopy particularly useful for analyzing the backbone and isopropyl group vibrations.

The symmetric C=O stretch, which may be weak in the IR spectrum if the molecule possesses a center of symmetry (as in the meso form), can be strong in the Raman spectrum. The C-H stretching and bending vibrations are also observable in the Raman spectrum. Studying the non-coincidence effect (the difference in the frequency of a vibrational mode in the IR and Raman spectra) for the C=O stretching can provide insights into intermolecular interactions. researchgate.net

Table 4: Expected Raman Shifts for this compound

| Functional Group | Raman Shift (Δν, cm⁻¹) | Intensity |

| C=O (Carbonyl) | ~1710 | Medium to Strong |

| C-C (Backbone) | ~800-1200 | Medium |

| C-H (Alkyl) | ~2870-2970 | Strong |

General expected regions for the specified functional groups. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the structure of a molecule through its fragmentation patterns.

While a publicly available mass spectrum for this compound is not readily found in the literature, its fragmentation pathways under electron ionization (EI) can be predicted based on the well-established principles of mass spectrometry for aliphatic ketones and dicarbonyl compounds. jove.com The structure of this compound, with its two carbonyl groups and branched alkyl chains, suggests several probable fragmentation routes.

The primary fragmentation mechanisms for aliphatic ketones include α-cleavage and McLafferty rearrangement. jove.com

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, α-cleavage can occur on either side of the carbonyl groups, leading to the formation of various acylium ions.

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a γ-hydrogen atom. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule.

Given the structure of this compound, several key fragmentation ions are anticipated. The molecular ion peak [M]•+ would be observed at an m/z corresponding to the molecular weight of the compound (198.30 g/mol ). nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Predicted Fragment Ion | Structure of Fragment | m/z Value | Proposed Fragmentation Pathway |

| [M]•+ | [C₁₂H₂₂O₂]•+ | 198 | Molecular Ion |

| [M - CH₃]⁺ | [C₁₁H₁₉O₂]⁺ | 183 | Loss of a methyl radical from an isopropyl group |

| [M - C₃H₇]⁺ | [C₉H₁₅O₂]⁺ | 155 | Loss of an isopropyl radical |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 | α-Cleavage, formation of the acetyl cation |

| [C₄H₇O]⁺ | [CH(CH₃)₂CO]⁺ | 71 | α-Cleavage, formation of the isobutyryl cation |

It is also important to consider that 1,4-dicarbonyl compounds can undergo more complex fragmentation and rearrangement processes, potentially involving both carbonyl groups.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the ion, thus confirming the molecular formula of the parent compound.

For this compound, the theoretically calculated exact mass of the molecular ion [M]•+ is 198.16198 Da for the most abundant isotopes (¹²C, ¹H, ¹⁶O). nih.gov An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence for the molecular formula C₁₂H₂₂O₂.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Deviation (ppm) |

| C₁₂H₂₂O₂ | 198.16198 | Hypothetical Value: 198.1621 | Hypothetical Value: 0.61 |

A low deviation, typically less than 5 parts per million (ppm), between the calculated and measured exact masses is considered a definitive confirmation of the assigned molecular formula.

Chromatographic Techniques for Purity Assessment and Analytical Quantification

Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. For a compound like this compound, both gas and liquid chromatography are valuable techniques.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its likely boiling point, this compound is amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique allows for the separation of the compound from any impurities, followed by its mass spectrometric identification.

For the analysis of dicarbonyl compounds, a variety of capillary columns can be employed. A common choice is a non-polar or mid-polar stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5) or a more polar phase like a polyethylene (B3416737) glycol (wax) column, depending on the specific separation requirements. nih.govlongdom.org The choice of column will influence the retention time of the compound and its separation from other components in a sample matrix.

The operating conditions, including the injector temperature, oven temperature program, and carrier gas flow rate, would need to be optimized to achieve good peak shape and resolution. For quantitative analysis, a flame ionization detector (FID) is often used due to its high sensitivity and wide linear range for organic compounds. longdom.org

It is noteworthy that 1,3-diketones can exist as tautomers (keto and enol forms), which can sometimes be separated by gas chromatography, leading to multiple peaks for a single compound. core.ac.uk While this compound is a 1,4-dione, the potential for enolization should be considered when interpreting GC chromatograms.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For dicarbonyl compounds, reversed-phase HPLC is a common approach. nih.gov

In a reversed-phase setup, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions can be adjusted to achieve the desired separation.

Detection in LC can be accomplished using various detectors. While this compound lacks a strong chromophore for UV-Vis detection at higher wavelengths, it will have some absorbance in the lower UV region. For enhanced sensitivity and selectivity, derivatization with a UV-active or fluorescent tag is a common strategy for carbonyl compounds. nih.gov

Coupling LC with mass spectrometry (LC-MS) provides a highly powerful analytical tool, combining the separation capabilities of LC with the identification power of MS. nih.gov This is particularly useful for analyzing complex mixtures and for trace-level quantification. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for the analysis of dicarbonyl compounds. acs.org

Reactivity and Reaction Mechanisms of 3,4 Diisopropyl 2,5 Hexanedione

Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a key feature of the reactivity of 3,4-diisopropyl-2,5-hexanedione.

Aldol (B89426) Condensation Pathways

While specific studies detailing the intermolecular aldol condensation of this compound are not prevalent in the provided search results, the general principles of aldol reactions can be applied. In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate. For a diketone like this compound, the reaction can potentially proceed intramolecularly, as discussed below.

Intramolecular Cyclization Processes

Intramolecular reactions of dicarbonyl compounds are common, and 1,4-diketones like this compound can undergo intramolecular aldol-type reactions to form cyclic products. pressbooks.pub Base-catalyzed treatment of 1,4-diketones typically yields cyclopentenone derivatives. pressbooks.pub In the case of 2,5-hexanedione (B30556), this reaction produces 3-methyl-2-cyclopentenone. pressbooks.publibretexts.org

However, the presence of the two bulky isopropyl groups at the 3 and 4 positions of this compound significantly reduces the rate of cyclization. researchgate.netresearchgate.net This steric hindrance makes it more difficult for the molecule to adopt the necessary conformation for the intramolecular reaction to occur. Research comparing the cyclization rates of various 3,4-disubstituted 2,5-hexanediones has shown that increasing the size of the substituents slows the reaction. researchgate.netresearchgate.net For instance, the cyclization of d,l- and meso-3,4-diethyl-2,5-hexanediones occurs at unequal rates, highlighting the influence of stereochemistry on this process. researchgate.netresearchgate.net A proposed mechanism for the acid-catalyzed cyclization of 1,4-diketones to furans, known as the Paal-Knorr synthesis, involves the rapid protonation of one carbonyl group, followed by an electrophilic attack on the protonated carbonyl by the enol formed at the other carbonyl. researchgate.netresearchgate.net

Nucleophilic Addition Reactions to Carbonyl Centers

The carbonyl groups of this compound are electrophilic centers and are susceptible to attack by nucleophiles. Aldehydes and ketones undergo nucleophilic addition reactions with a variety of reagents. scribd.com Due to the presence of two carbonyl groups, this diketone can react with nucleophiles at one or both centers. The steric bulk of the isopropyl groups would be expected to influence the accessibility of the carbonyl carbons to incoming nucleophiles, potentially favoring reactions with smaller nucleophiles.

Enolization and Enolate Chemistry

The presence of α-protons (hydrogens on the carbons adjacent to the carbonyl groups) allows this compound to form enols or enolates under acidic or basic conditions, respectively.

Factors Influencing Enolization Kinetics and Thermodynamics

The formation of an enol or enolate is a key step in many reactions of carbonyl compounds. The rate and equilibrium of enolization are influenced by several factors, including the steric environment around the α-protons. In this compound, the isopropyl groups exert significant steric hindrance. This steric crowding can affect the stability of the resulting enol or enolate. Research on related diketones has shown that the catalytic constants for the cyclization of certain 1,4-diketones are larger than the constants for the enolization of methyl ketones, suggesting that enolization can be a rate-determining step in subsequent reactions. researchgate.netresearchgate.net The diastereomers of 2,3-disubstituted 1,4-diphenyl-1,4-butanediones, which can only enolize toward the center of the molecule, react at different rates, further underscoring the impact of stereochemistry and steric effects on enolization and subsequent reactions. researchgate.netresearchgate.net

Reactions Involving α-Protons and Alkylation

The α-protons of this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in alkylation reactions. The steric hindrance from the isopropyl groups would likely play a significant role in the approach of the electrophile, potentially influencing the regioselectivity and stereoselectivity of the alkylation.

Oxidative and Reductive Transformations of the Diketone Moiety

The reactivity of the two carbonyl groups in this compound is significantly influenced by the bulky isopropyl groups at the 3 and 4 positions. These substituents create considerable steric hindrance, which can be exploited for selective transformations.

Reductive Transformations: The reduction of 1,4-diketones can yield corresponding diols. In the case of this compound, the stereochemical outcome of the reduction is of significant interest. While specific studies on the chemical reduction of this exact molecule are not prevalent in the provided literature, general principles for sterically hindered ketones can be applied. For instance, asymmetric transfer hydrogenation (ATH) using ruthenium-based catalysts is a powerful method for the selective reduction of ketones. nih.gov In diketones where one carbonyl group is more sterically hindered than the other, regioselective reduction can be achieved. nih.gov For a symmetrical but sterically hindered molecule like this compound, the reduction of both carbonyls would lead to the formation of 3,4-diisopropyl-2,5-hexanediol.

Enzymatic reductions offer a high degree of stereoselectivity. For example, alcohol dehydrogenases (ADHs) have been used for the stereoselective reduction of the related 2,5-hexanedione to (2S,5S)-hexanediol. nih.gov An ADH from the hyperthermophilic archaeon Pyrococcus furiosus demonstrates this S-selectivity. nih.gov Such enzymatic systems, which can perform substrate-coupled coenzyme regeneration, are valuable for producing enantiomerically pure diols. nih.gov Given the success with 2,5-hexanedione, it is plausible that a similar enzymatic approach could be used for the stereoselective reduction of this compound.

Oxidative Transformations: The oxidative transformation of ketones can lead to various products, including carboxylic acids via cleavage of carbon-carbon bonds. Photocatalytic methods using semiconductor-based catalysts have emerged for the selective oxidation of organic compounds, including alcohols to aldehydes and ketones. acs.org While direct oxidative studies on this compound are limited, the principles of photocatalytic oxidation could be applicable. This process often involves the generation of holes on the catalyst surface that can abstract protons from C-H or O-H bonds, leading to radical intermediates that can be further oxidized. acs.org The steric hindrance in this compound would likely influence the rate and potentially the regioselectivity of such oxidative processes.

Reactivity in Heterocycle Synthesis via Paal-Knorr Type Reactions

The Paal-Knorr synthesis is a classic and highly valuable method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgresearchgate.net The reaction involves the condensation of the diketone with an appropriate reagent, typically under acidic conditions or with a dehydrating agent, to form the five-membered heterocyclic ring. wikipedia.orgalfa-chemistry.com

Pyrrole (B145914) Formation from this compound

The reaction of a 1,4-diketone with a primary amine or ammonia (B1221849) is a direct route to substituted pyrroles. organic-chemistry.org This reaction is central to understanding the neurotoxicity of γ-diketones, as the formation of pyrrole adducts with proteins is considered a key pathogenetic step. nih.govresearchgate.net

A significant study compared the rates of pyrrole formation for the dl and meso diastereomers of this compound (DiPHD) against other 3,4-disubstituted-2,5-hexanediones. nih.gov The research demonstrated that steric hindrance from the isopropyl groups has a profound effect on the reaction rate. The rates of pyrrole formation were found to be in the order: dl-3,4-dimethyl-2,5-hexanedione (DMHD) > meso-DMHD > 2,5-hexanedione (2,5-HD) > dl-3,4-diethyl-2,5-hexanedione (DEHD) > meso-DEHD > dl-DiPHD > meso-DiPHD. nih.gov This indicates that the bulky isopropyl groups significantly slow down the rate of pyrrole formation compared to smaller alkyl substituents. nih.gov

The mechanism of pyrrole formation involves the initial attack of the amine on a protonated carbonyl to form a hemiaminal, followed by a cyclization step where the nitrogen attacks the second carbonyl group. wikipedia.orgorganic-chemistry.org Subsequent dehydration steps yield the aromatic pyrrole ring. wikipedia.org The slower reaction rate of the diisopropyl derivative is attributed to the steric hindrance impeding the necessary conformational arrangement for cyclization. nih.gov

Table 1: Relative Rates of Pyrrole Formation

| Compound | Diastereomer | Relative Rate of Pyrrole Formation |

|---|---|---|

| 3,4-Dimethyl-2,5-hexanedione (DMHD) | dl | Fastest |

| 3,4-Dimethyl-2,5-hexanedione (DMHD) | meso | Slower than dl-DMHD |

| 2,5-Hexanedione (2,5-HD) | N/A | Slower than DMHD |

| 3,4-Diethyl-2,5-hexanedione (DEHD) | dl | Slower than 2,5-HD |

| 3,4-Diethyl-2,5-hexanedione (DEHD) | meso | Slower than dl-DEHD |

| This compound (DiPHD) | dl | Slower than DEHD |

| This compound (DiPHD) | meso | Slowest |

Data sourced from a comparative study on γ-diketone reactivity. nih.gov

Exploration of Furan (B31954) and Thiophene (B33073) Syntheses

Furan Synthesis: The Paal-Knorr furan synthesis requires an acid catalyst to facilitate the cyclization of the 1,4-diketone. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl. wikipedia.org Dehydration of the resulting cyclic hemiacetal yields the furan. wikipedia.org Research on the cyclization of diastereomeric 3,4-disubstituted-2,5-hexanediones, such as the diethyl and diisopropyl analogs, has been crucial in elucidating the reaction mechanism. organic-chemistry.orgmolaid.com It was shown that the meso and dl diastereomers react at different rates, which contradicts a mechanism involving a common enol intermediate. wikipedia.orgorganic-chemistry.org This suggests that the rate-determining step involves a conformation that is influenced by the stereochemistry of the substituents, with steric hindrance playing a key role. organic-chemistry.org For this compound, the bulky isopropyl groups would be expected to significantly influence the ease of achieving the necessary conformation for cyclization, thereby affecting the reaction rate. researchgate.net

Thiophene Synthesis: The synthesis of thiophenes from 1,4-diketones is typically achieved by heating the diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. wikipedia.orgderpharmachemica.com This reaction provides a direct route to 2,5-disubstituted thiophenes. ijprajournal.com While phosphorus pentasulfide can also act as a dehydrating agent, potentially forming furan as a byproduct, studies have shown that reacting the diketone directly gives a higher yield of the thiophene compared to starting with the corresponding furan. derpharmachemica.comijprajournal.com This indicates that the furan is not a necessary intermediate in the main reaction pathway to the thiophene. derpharmachemica.com Applying this to this compound, reaction with P₂S₅ would be the expected method to synthesize 3,4-diisopropyl-2,5-dimethylthiophene.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Hexanedione |

| 3,4-Dimethyl-2,5-hexanedione |

| 3,4-Diethyl-2,5-hexanedione |

| 3,4-Diisopropyl-2,5-hexanediol |

| (2S,5S)-Hexanediol |

| Furan |

| Pyrrole |

| Thiophene |

| Phosphorus Pentasulfide |

| Lawesson's reagent |

| 3,4-Diisopropyl-2,5-dimethylthiophene |

| Ruthenium |

| Ammonia |

| Carbon |

| Nitrogen |

| Oxygen |

| Sulfur |

| Carboxylic acid |

| Aldehyde |

| Ketone |

| Alcohol |

| Diol |

| Amine |

| Hemi-aminal |

| Hemiacetal |

Stereochemical Investigations of 3,4 Diisopropyl 2,5 Hexanedione

Identification and Characterization of Stereoisomers

Analysis of Racemic Mixtures and Enantiomeric Purity

A racemic mixture contains equal amounts of two enantiomers and is optically inactive because the opposing optical rotations of the enantiomers cancel each other out. taylorandfrancis.commasterorganicchemistry.com The separation of these enantiomers, a process known as resolution, is crucial for studying their individual properties. libretexts.org Various analytical techniques are employed to determine the enantiomeric purity of a sample, which is the measure of one enantiomer's excess over the other. taylorandfrancis.com While direct separation of enantiomers can be challenging due to their identical physical properties in an achiral environment, methods like chiral chromatography are often utilized. taylorandfrancis.comlibretexts.org

The formation of a racemic mixture is common in reactions starting from achiral precursors. libretexts.org For instance, the synthesis of 3,4-diisopropyl-2,5-hexanedione can lead to a mixture of its stereoisomers.

Diastereomeric Analysis and Separation Techniques

Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubility. This distinction allows for their separation using conventional laboratory techniques like crystallization and chromatography. libretexts.org The meso and d,l diastereomers of this compound can be distinguished and separated based on these differences. The separation of these diastereomers is essential for investigating how their distinct spatial arrangements affect their chemical reactivity.

Influence of Stereochemistry on Reactivity

The stereochemistry of this compound plays a pivotal role in its chemical reactions, particularly in cyclization reactions. The orientation of the bulky isopropyl groups influences reaction rates and the stereochemical outcome of the products.

Diastereomeric Differences in Cyclization Rates and Selectivity

Studies on the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, a reaction known as the Paal-Knorr synthesis to form furans, have revealed significant differences in the reaction rates of diastereomers. For instance, the d,l- and meso-diastereomers of 3,4-disubstituted 2,5-hexanediones exhibit unequal rates of cyclization. researchgate.netresearchgate.net This observation contradicts mechanisms that propose a rapidly formed monoenol intermediate, as the stereochemical integrity of the starting diketone is maintained during the reaction. researchgate.netresearchgate.net A proposed mechanism that accounts for this rate difference involves the rapid protonation of one carbonyl group, followed by an electrophilic attack on the protonated carbonyl by the enol forming at the other carbonyl group. researchgate.netresearchgate.net

The presence of the two bulky isopropyl groups in this compound considerably slows down the rate of cyclization compared to less sterically hindered analogs. researchgate.netresearchgate.netmolaid.com This steric hindrance affects the ability of the molecule to achieve the necessary conformation for cyclization.

Steric Effects of Isopropyl Groups on Stereoselectivity in Reactions

The large isopropyl groups in this compound create significant steric hindrance, which influences the stereoselectivity of its reactions. In reactions where new chiral centers are formed, the existing stereochemistry of the diketone can direct the approach of reagents, leading to a preference for the formation of one stereoisomer over another. This is a key principle in stereoselective synthesis, where the goal is to control the three-dimensional structure of the product. upertis.ac.id The steric bulk of the isopropyl groups can dictate the facial selectivity of nucleophilic attack on the carbonyl groups, for example.

Stereoselective Synthetic Approaches to this compound

The controlled synthesis of specific stereoisomers of this compound is a significant challenge in organic chemistry. Stereoselective synthesis aims to produce a single, desired stereoisomer with high purity. nih.gov This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. nih.govdovepress.com

For example, the McMurry reaction of diisopropylketone can be used to produce a related compound, 3,4-diisopropyl-2,5-dimethyl-3-hexene, highlighting a synthetic route that involves the coupling of isopropyl-containing fragments. wiley-vch.de While specific stereoselective syntheses for this compound are not extensively detailed in the provided search results, general principles of stereoselective synthesis would apply. These include using chiral auxiliaries to guide the stereochemical outcome of a reaction, followed by their removal, or employing asymmetric catalysis where a small amount of a chiral catalyst directs the formation of a large amount of a single enantiomer.

The development of such synthetic routes is crucial for accessing pure stereoisomers of this compound, which in turn allows for a more detailed investigation of their individual properties and reactivity.

Computational and Theoretical Investigations of 3,4 Diisopropyl 2,5 Hexanedione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For 3,4-diisopropyl-2,5-hexanedione, these calculations can provide a wealth of information about its stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule dictates its chemical behavior. An analysis of the electronic structure of this compound would involve mapping the electron density distribution and identifying regions that are electron-rich or electron-deficient. This is crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity.

HOMO: For a diketone like this compound, the HOMO is likely to be associated with the non-bonding lone pair electrons on the oxygen atoms of the carbonyl groups. These regions would be the primary sites for electrophilic attack.

LUMO: The LUMO is expected to be a π* antibonding orbital associated with the carbonyl C=O bonds. These regions would be susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-donating isopropyl groups would be expected to raise the energy of the HOMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Location | Role in Reactivity |

| HOMO | Lone pairs on carbonyl oxygen atoms | Site of electrophilic attack |

| LUMO | π* orbital of carbonyl groups | Site of nucleophilic attack |

The flexibility of the hexane (B92381) backbone and the rotational freedom of the isopropyl groups mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima.

Computational methods, such as Density Functional Theory (DFT), can be employed to perform a systematic search of the potential energy surface of the molecule. This would involve rotating the various single bonds and calculating the energy of each resulting conformation. The results would reveal the global minimum (the most stable conformer) and other local minima, separated by energy barriers.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

For any chemical reaction, the reactants must pass through a high-energy state known as the transition state before forming products. The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate.

For this compound, a key transformation of interest is its intramolecular cyclization, a common reaction for γ-diketones. Experimental evidence suggests that the presence of the two isopropyl groups in this compound significantly reduces the rate of its cyclization. researchgate.net Computational transition state analysis could provide a quantitative explanation for this observation.

Beyond reaction rates, computational chemistry can also predict the likely products of a reaction and its stereoselectivity. In the case of the cyclization of this compound, different stereoisomers (diastereomers) of the starting material may lead to different products or react at different rates.

Computational modeling can be used to explore the various possible reaction pathways leading to different stereochemical outcomes. By calculating the energies of the transition states for each pathway, it is possible to predict which product is favored kinetically. For example, in the Paal-Knorr synthesis of furans from 1,4-diketones, the diastereomers of substituted hexanediones have been observed to cyclize at unequal rates, a phenomenon that can be rationalized through computational analysis of the respective transition states.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of a large ensemble of molecules, such as in a liquid or solution.

MD simulations of this compound would involve simulating the movement of a large number of these molecules over time, governed by a force field that describes the intermolecular and intramolecular forces. Such simulations could provide insights into:

Bulk Properties: Properties such as density, viscosity, and diffusion coefficients could be estimated.

Solvation Effects: How the molecule interacts with different solvents could be studied, which is crucial for understanding its reactivity in solution.

Aggregation Behavior: MD simulations could reveal whether molecules of this compound have a tendency to self-associate or form aggregates in the liquid phase. The bulky isopropyl groups might influence the packing of the molecules and their intermolecular interactions.

By analyzing the trajectories of the molecules in an MD simulation, researchers can gain a dynamic picture of the intermolecular forces at play, including van der Waals interactions and dipole-dipole interactions between the carbonyl groups.

Derivation of Structure-Reactivity Relationships from Theoretical Models

While specific, in-depth computational studies deriving structure-reactivity relationships exclusively for this compound are not extensively detailed in publicly available literature, the principles of such investigations can be thoroughly understood. By applying established theoretical models and drawing analogies from computational studies on related dione (B5365651) and ketone molecules, a clear picture of the structure-reactivity profile for this compound emerges. These theoretical approaches are crucial for predicting how the molecule's unique structural features govern its chemical behavior.

Computational chemistry provides powerful tools for this purpose, primarily through methods like Density Functional Theory (DFT). mdpi.comscirp.org These methods allow for the calculation of various molecular properties and descriptors that are directly linked to chemical reactivity. Key theoretical concepts used in this analysis include Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and the mapping of the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals and Global Reactivity Descriptors

The reactivity of a molecule is often governed by the interactions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.tr The energy of these orbitals and the difference between them (the HOMO-LUMO gap) are powerful indicators of a molecule's kinetic stability and reactivity. dergipark.org.trmdpi.com

HOMO Energy (E_HOMO): A higher E_HOMO suggests a greater ability to donate electrons, indicating higher reactivity towards electrophiles.

LUMO Energy (E_LUMO): A lower E_LUMO suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): A smaller energy gap generally corresponds to higher chemical reactivity, lower kinetic stability, and greater polarizability. scirp.org

For γ-diketones like this compound, the primary sites for nucleophilic attack are the electrophilic carbon atoms of the two carbonyl groups. Therefore, the E_LUMO is of particular interest. The bulky isopropyl groups at the 3- and 4-positions are expected to influence these frontier orbitals. As electron-donating groups, they would slightly raise the energy of the HOMO and LUMO compared to the unsubstituted 2,5-hexanedione (B30556). However, their most significant impact is on steric hindrance.

To illustrate how these descriptors are used, the following table shows data from a DFT study on a series of quinolin-4-one derivatives, demonstrating the effect of substituents on the HOMO-LUMO gap.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinolin-4-one (Ketone form) | -6.42 | -1.85 | 4.57 |

| 5,8-dimethoxy-quinolin-4-one (Ketone form) | -5.82 | -1.55 | 4.27 |

| 5,8-dibromo-quinolin-4-one (Ketone form) | -6.49 | -2.26 | 4.23 |

This table presents data for quinolin-4-one derivatives as an example of how substituents affect frontier orbital energies and is adapted from a study by Diab et al. scirp.org The values illustrate that substituents can tune the reactivity by altering the energy gap.

Molecular Electrostatic Potential (MEP) and Local Reactivity

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. dergipark.org.tr It visualizes the charge distribution on the molecule's surface.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carbonyl groups.

Positive Potential Regions (Blue): These areas are electron-poor and are the preferred sites for nucleophilic attack. These would be located on and around the carbonyl carbon atoms.

For this compound, an MEP analysis would confirm the electrophilic nature of the carbonyl carbons. Crucially, it would also visually demonstrate the steric shielding effect of the two large isopropyl groups. These groups create significant steric bulk around the C3 and C4 positions, physically obstructing the trajectory of an incoming nucleophile aiming for the carbonyl carbons. This steric hindrance is a dominant factor in the molecule's reactivity. nih.govacs.org

Steric and Electronic Effects of Isopropyl Groups

The primary structure-reactivity relationship for this compound derived from theoretical models is the significant reduction in reactivity at the carbonyl centers due to steric hindrance.

Steric Hindrance: Computational models of the molecule's three-dimensional structure would show that the bulky isopropyl groups create a "protective pocket" around the core of the molecule. This makes it difficult for other molecules, such as nucleophiles, to approach the electrophilic carbonyl carbons. acs.orgmdpi.com Studies on other ketones have shown that such steric hindrance can be the controlling factor in reaction selectivity and rates, sometimes completely inhibiting a reaction. acs.orgnih.gov

Electronic Effects: The isopropyl groups are weak electron-donating groups through induction. This effect slightly increases the electron density on the carbonyl carbons, which marginally reduces their electrophilicity compared to a non-alkyl-substituted analogue. While this electronic effect contributes to reduced reactivity, it is considered secondary to the much more pronounced effect of steric hindrance.

The following table summarizes the expected influence of the isopropyl groups on various reactivity parameters, based on established theoretical principles.

| Parameter | Influence of Isopropyl Groups | Predicted Effect on Reactivity | Theoretical Rationale |

|---|---|---|---|

| Electrophilicity of Carbonyl Carbons | Slightly Decreased | Minor Reduction | Inductive electron-donating effect |

| Accessibility of Carbonyl Carbons | Significantly Decreased | Major Reduction | Steric hindrance from bulky alkyl groups |

| HOMO-LUMO Gap | Slightly Increased | Minor Reduction (Increased Stability) | Electron-donating groups can raise orbital energies |

Advanced Applications of 3,4 Diisopropyl 2,5 Hexanedione in Chemical Sciences

Utility as a Building Block in Complex Organic Synthesis

The presence of two carbonyl groups makes 3,4-Diisopropyl-2,5-hexanedione a potentially versatile building block in organic synthesis, offering two sites for chemical transformation. However, its practical application in complex synthetic pathways appears to be largely undocumented.

Precursor for Macrocyclic Compounds and Supramolecular Assemblies

A thorough review of chemical literature indicates that there are no specific, published examples of this compound being used as a direct precursor for the synthesis of macrocyclic compounds or in the construction of supramolecular assemblies.

In principle, γ-diketones can undergo intramolecular or intermolecular condensation reactions, such as the Paal-Knorr synthesis, to form five-membered heterocycles (furans, pyrroles, thiophenes). These reactions are foundational in building larger, more complex structures. However, research has shown that the presence of the two bulky isopropyl groups in this compound considerably reduces the rate of such cyclization reactions when compared to less sterically hindered analogues like 3,4-diethyl-2,5-hexanedione. researchgate.net This diminished reactivity likely presents a significant barrier to its efficient use in forming the rigid, well-defined structures required for many macrocycles and supramolecular systems.

Table 1: Comparison of Reactivity in Cyclization for Substituted Hexanediones

| Compound | Substituent | Observed Reactivity in Cyclization | Reference |

| 3,4-Diethyl-2,5-hexanedione | Ethyl | Readily undergoes acid-catalyzed cyclization. | researchgate.net |

| This compound | Isopropyl | Rate of cyclization is considerably reduced. | researchgate.net |

Intermediate in Multi-Step Synthesis of Fine Chemicals

There is a lack of documented evidence in scientific journals and patent literature detailing the use of this compound as a key intermediate in the multi-step synthesis of specific fine chemicals. While its bifunctional nature theoretically allows it to serve as a scaffold for building more complex molecules, no established synthetic routes employing this particular diketone have been reported. Its potential utility is likely overshadowed by more reactive or readily available diketone analogues.

Applications in Materials Science

The application of this compound in the field of materials science is not described in the available literature.

Role in Polymer Chemistry as a Monomer or Cross-linking Agent

No studies have been found that report the use of this compound as a monomer for polymerization or as a cross-linking agent to modify polymer properties.

Diketones can potentially act as monomers in condensation polymerization reactions with, for example, diamines to form polyimines (Schiff bases). They could also function as cross-linking agents by reacting with functional groups present on polymer backbones, thereby altering the material's mechanical and thermal properties. specialchem.com However, the steric hindrance from the isopropyl groups in this compound would likely impede these reactions, making it an inefficient choice for such applications compared to less bulky diketones.

Design and Synthesis of Coordination Compounds and Ligands

While β-diketones are one of the most common classes of ligands in coordination chemistry, forming stable complexes with a vast range of metal ions, there are no specific reports on the synthesis and characterization of coordination compounds derived from this compound.

Typically, diketones coordinate to metal ions in their deprotonated enolate form, acting as bidentate chelating agents. The properties of the resulting metal complexes, such as their geometry, stability, and electronic structure, are highly dependent on the substituents on the diketone backbone. The bulky isopropyl groups would be expected to influence the steric environment around the coordinated metal center significantly. This could lead to complexes with unusual coordination geometries or properties, but this potential remains unexplored in the scientific literature.

Table 2: Theoretical Coordination Properties of this compound

| Property | Description | Status |

| Coordination Mode | Bidentate chelation via enolate oxygen atoms. | Theoretical (Based on general diketone chemistry) |

| Potential Metal Ions | Transition metals, Lanthanides, Alkaline earth metals. | Theoretical |

| Reported Complexes | None found in literature search. | No Data Available |

| Expected Steric Influence | High steric crowding around the metal center due to isopropyl groups. | Theoretical |

Catalytic Applications

No research has been published on the catalytic applications of this compound or its metal complexes. Metal-diketonate complexes are known to be used as catalysts in various organic transformations, including polymerization, oxidation, and reduction reactions. The catalytic activity is often tuned by modifying the electronic and steric properties of the diketone ligand. While the unique steric profile of this compound could potentially impart novel selectivity to a metal catalyst, this area remains uninvestigated.

Use as a Ligand Precursor in Metal-Catalyzed Reactions

While its direct role in organocatalysis is not documented, this compound, often referred to by its synonym 3,4-diacetyl-2,5-hexanedione, has been successfully employed as a precursor for the synthesis of more complex ligand structures, particularly Schiff base ligands. These ligands, upon coordination with metal centers, form complexes that have been explored for various applications, including catalysis.

The primary route to utilizing this compound as a ligand precursor involves the condensation reaction of its acetyl groups with primary amines. This reaction yields multidentate Schiff base ligands, which can then be used to chelate a variety of transition metal ions.

Synthesis of Schiff Base Ligands and Metal Complexes:

A notable example involves the condensation of 3,4-diacetyl-2,5-hexanedione with ethylenediamine (B42938) to form a novel Schiff base ligand. This ligand has been subsequently used to synthesize Ni(II) and Co(II) complexes. chemicalbook.comresearchgate.net Spectroscopic and analytical data have been instrumental in characterizing the resulting structures.

In a similar vein, the reaction of 3,4-diacetyl-2,5-hexanedione with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) has been reported to produce a polymeric hydrazone Schiff base. tcichemicals.comnih.gov This polymeric ligand has been further reacted with transition metal ions like Co(II) and Cu(II) to form metal complexes. tcichemicals.comnih.gov The structural elucidation of these compounds was achieved through techniques such as FT-IR, NMR, and mass spectrometry. tcichemicals.comnih.gov

The following table summarizes the synthesis of such metal complexes:

| Precursor | Reagent | Metal Ion | Resulting Complex | Source |

| 3,4-diacetyl-2,5-hexanedione | Ethylenediamine | Ni(II), Co(II) | Ni(II) and Co(II) Schiff base complexes | chemicalbook.comresearchgate.net |

| 3,4-diacetyl-2,5-hexanedione | Hydrazine Hydrate | Co(II), Cu(II) | Polymeric hydrazone Schiff base metal complexes | tcichemicals.comnih.gov |

Catalytic Potential of the Resulting Metal Complexes:

While the primary focus of the available research on these specific metal complexes of ligands derived from this compound has often been on their synthesis, characterization, and potential biological activities, the field of Schiff base metal complexes, in general, is rich with catalytic applications. nih.gov These complexes are known to be effective catalysts for a variety of organic transformations. Although detailed catalytic studies for the complexes derived specifically from this compound are not extensively reported in the reviewed literature, their structural similarity to other catalytically active Schiff base metal complexes suggests potential in this area.

The following table provides a general overview of the types of reactions often catalyzed by Schiff base metal complexes, highlighting the potential, yet underexplored, catalytic applications of complexes derived from this compound.

| Catalyst Type | Example Reaction | Potential Application |

| Schiff Base Metal Complexes | Oxidation Reactions | Selective oxidation of alcohols and alkenes |

| Schiff Base Metal Complexes | Reduction Reactions | Asymmetric reduction of ketones and imines |

| Schiff Base Metal Complexes | Carbon-Carbon Bond Forming Reactions | Aldol (B89426), Knoevenagel, and Michael additions |

| Schiff Base Metal Complexes | Polymerization Reactions | Ring-opening polymerization of lactones |

Further research is required to fully elucidate the catalytic capabilities of the specific metal complexes derived from this compound.

Environmental and Sustainability Considerations for 3,4 Diisopropyl 2,5 Hexanedione

Degradation Pathways in Environmental Matrices

The environmental fate of 3,4-diisopropyl-2,5-hexanedione is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water).

Photolysis: Ketones are known to undergo photodegradation through established pathways like Norrish Type I and Type II reactions upon absorbing UV radiation. chemrxiv.org Small molecular diketones have been shown to act as effective photoactivators, forming charge-transfer complexes that can enhance the degradation of other substances, suggesting they are themselves photoreactive. acs.orgfigshare.com Studies on other organic compounds, such as phthalic acid esters, have demonstrated that photolysis can be a primary contributor to their abiotic degradation in aqueous environments under natural sunlight. nih.gov The rate and efficiency of photolysis are influenced by factors like the wavelength of light, the presence of photosensitizing agents in the environment, and the chemical's quantum yield.

Hydrolysis: The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can be attacked by water. While the ketone groups in this compound are generally stable to hydrolysis under neutral pH, the rate can be significantly affected by pH and temperature. nih.gov For some complex molecules, hydrolysis rates are considerably faster in alkaline or acidic conditions compared to neutral pH. nih.govnih.gov For this compound, significant hydrolysis under typical environmental conditions (pH 5-9) is less likely to be a primary degradation route compared to photolysis or biodegradation, though it could be relevant under specific industrial wastewater conditions.

Table 1: Factors Influencing Abiotic Degradation of Diketones

| Degradation Process | Influencing Factor | Description |

|---|---|---|

| Photolysis | Wavelength of Light | Specific UV wavelengths are required to excite ketone functional groups and initiate degradation pathways. |

| Presence of Sensitizers | Natural substances in water (e.g., humic acids) can absorb light and transfer energy, accelerating photolysis. | |

| Quantum Yield | The efficiency of the photochemical process, representing the number of molecules degraded per photon absorbed. | |

| Hydrolysis | pH of the Medium | Degradation can be catalyzed by acidic or alkaline conditions, while often being slow at neutral pH. nih.govnih.gov |

| Temperature | Higher temperatures generally increase the rate of hydrolysis reactions. nih.gov | |

| Molecular Structure | The presence of bulky isopropyl groups near the ketone functionalities may sterically hinder direct nucleophilic attack by water. |

Biodegradation is the breakdown of organic matter by microorganisms and is a crucial pathway for the removal of chemicals from the environment. The environmental fate of this compound is linked to its bioavailability and susceptibility to microbial enzymatic attack.

Enzymes capable of cleaving diketone structures are known to exist in various microorganisms. nih.gov For instance, β-diketone hydrolases have been identified in bacteria that degrade materials like polyvinyl alcohol and the natural alkaloid atropine. nih.gov These enzymes typically function by hydrolyzing a carbon-carbon bond adjacent to a carbonyl group. Another class of enzymes, dioxygenases, can cleave diketones by incorporating oxygen, as seen in the degradation of acetylacetone. nih.gov It is plausible that soil and water microorganisms possessing similar enzymes could degrade this compound. The branched, bulky isopropyl groups may influence the rate of degradation compared to linear diketones like 2,5-hexanedione (B30556).

Table 2: Examples of Enzymes Involved in Diketone Degradation

| Enzyme Class | Example Enzyme | Substrate(s) | Degradation Mechanism | Source Organism |

|---|---|---|---|---|

| Hydrolase | β-Diketone Hydrolase | Nonane-4,6-dione, Cycloheptane-1,3,5-trione | Hydrolytic cleavage of C-C bond | Pseudomonas sp. nih.gov |

| Hydrolase | 6-Oxocamphor Hydrolase | 6-Oxocamphor | Hydrolytic cleavage of a β-diketone | Rhodococcus sp. nih.gov |

| Dioxygenase | Diketone-cleaving enzyme (Dke1) | Acetylacetone (2,4-pentanedione) | Oxygenative cleavage to form methylglyoxal (B44143) and acetate | Acinetobacter johnsonii nih.gov |

Sustainable Production Methods

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing through innovative process design. This includes using renewable feedstocks and developing highly efficient, low-waste catalytic systems.

Traditionally, many specialty chemicals are derived from petrochemical feedstocks. A greener approach involves utilizing biomass-derived platform molecules. For example, levulinic acid, which is produced from lignocellulosic biomass, can be converted into methyl ethyl ketone (MEK). rsc.org Similarly, 2,5-hexanedione can be synthesized from cellulose-derived 2,5-dimethylfuran. researchgate.net

A potential green route to this compound could start from isobutanol, which can be produced via fermentation of renewable resources. Isobutanol could be converted to isobutyraldehyde, a key precursor. The synthesis could then proceed through reactions analogous to those used for similar structures, potentially involving self-condensation or coupling reactions under greener conditions.

Catalysis is a cornerstone of green chemistry, offering pathways that increase reaction efficiency, reduce energy consumption, and minimize waste. For ketone production, several advanced catalytic systems have been developed.

Heterogeneous Catalysts: Using solid catalysts, such as the silica-supported iron phthalocyanine (B1677752) catalyst for terpene oxidation to ketones like carvone (B1668592), simplifies product purification and allows for catalyst recycling, reducing waste streams. mdpi.com

Photocatalysis: Metal-free photocatalytic systems, using organic dyes as sensitizers, have been employed to produce MEK from levulinic acid under mild conditions, offering a high-selectivity and energy-efficient alternative to traditional methods. rsc.org

Biocatalysis: The use of enzymes, such as Baeyer–Villiger monooxygenases, can enable highly selective oxidation of ketones to lactones and can be a greener alternative to chemical oxidants. researchgate.net While not a direct synthesis of the target diketone, this illustrates the potential of enzymatic processes in related chemical transformations.

A patent for the related compound 3,4-dihydroxy-2,5-hexanedione describes a method using a catalyst with hydrogen as the reductant, which is presented as a more environmentally friendly process with recyclable catalysts and less toxic reagents compared to older methods involving ozone or large amounts of sulfites. google.com

Table 3: Catalytic Strategies for Sustainable Ketone Production

| Catalytic Approach | Key Features | Advantages | Example Application (Analogous) |

|---|---|---|---|

| Heterogeneous Catalysis | Solid-phase catalyst, often on a support. | Ease of separation, reusability, reduced waste. | Synthesis of carvone from limonene. mdpi.com |

| Photocatalysis | Use of light to drive reactions, often with a sensitizer. | Mild reaction conditions, high selectivity, potential use of solar energy. | Production of MEK from levulinic acid. rsc.org |

| Hydrogenation/Reductive Coupling | Use of H₂ as a clean reductant with a metal catalyst. | Low environmental impact of the reductant, recyclable catalyst. | Synthesis of 3,4-dihydroxy-2,5-hexanedione. google.com |

Broader Life Cycle Assessment Implications in Chemical Manufacturing

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product or process from cradle to grave. mdpi.com For this compound, a full LCA would quantify inputs (raw materials, energy, water) and outputs (emissions, waste) across all life stages, from raw material extraction to manufacturing, use, and disposal.

Based on LCAs of similar chemical processes, several key implications for the manufacturing of this compound can be inferred: mdpi.comresearchgate.netresearchgate.net

Energy Consumption: The energy required for heating, cooling, separations, and maintaining reaction conditions is often a major contributor to environmental impacts like global warming potential. researchgate.net LCA studies frequently identify energy-intensive steps, such as distillation for solvent and product purification, as hotspots.

Solvent and Reagent Choice: The environmental burden of solvents and reagents is a critical factor. The use of hazardous solvents contributes significantly to human health and ecosystem impacts. mdpi.com The production of stoichiometric reagents, such as certain oxidizing agents, can also carry a large environmental footprint. mdpi.com Green chemistry principles advocate for the use of safer solvents and catalytic rather than stoichiometric reagents.

Feedstock Origin: The choice between fossil-based and bio-based feedstocks has a profound impact on the life cycle. While bio-based routes can potentially lower the carbon footprint, they also have associated impacts related to land use, water consumption, and fertilizer use during biomass cultivation. rsc.org

A prospective LCA, conducted early in the process development for this compound, would be a valuable tool to guide research and development towards more sustainable manufacturing pathways by identifying environmental hotspots and comparing alternative synthetic routes. researchgate.net

Future Research Directions and Emerging Trends for 3,4 Diisopropyl 2,5 Hexanedione

Exploration of Novel and Highly Efficient Synthetic Pathways

A key area for exploration will be the development of catalytic C-C bond-forming reactions. For instance, the direct coupling of α-haloketones with organometallic reagents in the presence of a suitable catalyst could provide a more direct route to the target molecule. Another promising direction is the application of modern enzymatic catalysis, which could offer high stereoselectivity and milder reaction conditions, thereby reducing the environmental impact.

Below is a hypothetical comparison of a classical synthetic route with a potential novel pathway, illustrating the anticipated improvements in efficiency and sustainability.

| Feature | Classical Pathway (e.g., Acetoacetic Ester Synthesis) | Novel Pathway (e.g., Direct Catalytic Coupling) |

| Number of Steps | Multiple (3-4 steps) | Fewer (1-2 steps) |

| Overall Yield | Moderate | Potentially High |

| Atom Economy | Lower | Higher |

| Use of Stoichiometric Reagents | High (e.g., strong bases, alkylating agents) | Catalytic amounts of reagents |

| Environmental Impact | Generation of salt byproducts and organic waste | Reduced waste generation |

Development of Advanced Catalytic Transformations and Applications

The development of advanced catalytic transformations of 3,4-Diisopropyl-2,5-hexanedione represents a significant opportunity for future research. The presence of two carbonyl groups provides a rich platform for a variety of catalytic reactions, leading to the synthesis of diverse and potentially valuable molecules.

One area of focus could be the catalytic hydrogenation or transfer hydrogenation of the diketone to the corresponding diol, 3,4-Diisopropyl-2,5-hexanediol. The stereoselective reduction to a specific diastereomer of the diol would be of particular interest, as these chiral diols can serve as valuable building blocks in asymmetric synthesis.

Furthermore, the intramolecular aldol (B89426) condensation of this compound, catalyzed by either acid or base, could lead to the formation of substituted cyclopentenone derivatives. These structures are prevalent in many natural products and pharmacologically active compounds. The development of enantioselective catalytic systems for this transformation would be a significant advancement.

The table below outlines potential catalytic transformations and their corresponding valuable products.

| Catalytic Transformation | Catalyst Type | Potential Product(s) | Potential Applications of Products |

| Stereoselective Reduction | Chiral metal complexes (e.g., Ru, Rh) | Chiral 3,4-Diisopropyl-2,5-hexanediol | Chiral ligands, asymmetric synthesis |

| Intramolecular Aldol Condensation | Acid or base catalysts, organocatalysts | Substituted cyclopentenones | Pharmaceuticals, fragrances |

| Paal-Knorr Synthesis | Acid catalyst | Substituted pyrroles and furans | Functional materials, pharmaceuticals |

| Reductive Amination | Metal catalysts with an amine source | Substituted pyrrolidines | Biologically active compounds |

In-depth Mechanistic Studies of Unexplored Reactivity

A fundamental understanding of the reactivity of this compound requires in-depth mechanistic studies. While the general reactivity of diketones is well-established, the influence of the bulky isopropyl groups on the stereochemical and electronic properties of the molecule remains to be explored.

Future research should employ a combination of experimental and computational techniques to elucidate reaction mechanisms. For instance, kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into the transition states and intermediates of various transformations. Density Functional Theory (DFT) calculations can complement these experimental findings by modeling reaction pathways and predicting the stereochemical outcomes of reactions. A deeper understanding of these mechanisms will be crucial for the rational design of more efficient and selective catalysts.

Integration with Modern Chemical Technologies, such as Flow Chemistry and Automated Synthesis